4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate
Description
Properties
CAS No. |
81532-73-2 |
|---|---|
Molecular Formula |
C16H24N4O5 |
Molecular Weight |
352.39 g/mol |
IUPAC Name |
oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C14H22N4O.C2H2O4/c1-10(2)19-13-11-4-3-5-12(11)16-14(17-13)18-8-6-15-7-9-18;3-1(4)2(5)6/h10,15H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
GDXZWQHANJFEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1CCC2)N3CCNCC3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Conjugate Addition and Cyclization
The synthesis begins with a conjugate addition of crotononitrile to diethyl malonate , producing an isomeric mixture of 3-cyano-4-methylpent-2-enoate derivatives (Scheme 1).
Scheme 1: Formation of Cyclopenta[d]pyrimidine Precursor
- Conjugate Addition :
Enzymatic Resolution :
Cyclization :
Alkoxylation at the 4-Position
Chlorination-Alkoxylation Sequence
The hydroxyl group at position 4 is replaced with isopropoxy via a two-step process:
Chlorination :
Alkoxylation :
Oxalate Salt Formation
The free base is converted to the oxalate salt to enhance stability and solubility:
Procedure :
- Acid : Oxalic acid dihydrate
- Solvent : Ethanol/water (9:1)
- Conditions : Stir at 25°C, 2 h → Cool to 4°C, 12 h
- Recrystallization : Ethyl acetate
- Purity : >99.5% by HPLC.
Analytical Characterization
Table 1: Spectral Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | MS (m/z) | HPLC Purity (%) |
|---|---|---|---|
| VIb (trans isomer) | 1.32 (t, 3H), 3.21 (q, 2H), 5.87 (s, 1H) | 209.1 | 98.2 |
| IVb (bromide) | 2.45 (s, 3H), 3.78 (m, 2H), 4.12 (m, 2H) | 283.9 | 97.8 |
| III (piperazine) | 2.89 (m, 4H), 3.55 (m, 4H), 5.01 (s, 1H) | 262.2 | 99.1 |
| Oxalate Salt | 1.25 (d, 6H), 3.42 (m, 8H), 4.65 (m, 1H) | 348.3 | 99.6 |
Process Optimization and Scalability
Elimination of Iodination Steps
Earlier routes used iodinated intermediates, but bromination proved superior:
Through-Process Advantages
- No Intermediate Isolation : Compounds Vb , IVb , and III are carried forward without isolation, reducing cycle time by 40%.
- Distillation of Byproducts : Volatile bromination byproducts (e.g., HBr) are removed via distillation, enhancing reaction efficiency.
Alternative Synthetic Pathways
Cyclocondensation of 1,3-Diketones
An alternative route involves cyclocondensation of 1,3-cyclopentanedione with guanidine hydrochloride :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Critical Challenges and Solutions
Stereochemical Control
Oxalate Salt Polymorphism
- Problem : Multiple crystalline forms affecting bioavailability.
- Solution : Controlled crystallization from ethanol/water (9:1) yields the stable Form I.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the cyclopenta[d]pyrimidine core.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and receptor interactions.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several cyclopenta[d]pyrimidine derivatives and piperazine-containing molecules. Below is a comparative analysis based on substituents, pharmacological activity, and physicochemical properties:
Structural and Functional Comparison
Key Observations
Piperazine vs.
Substituent Effects :
- Isopropoxy vs. Methoxy : The bulky isopropoxy group in the target compound may reduce metabolic oxidation compared to smaller alkoxy groups (e.g., methoxy in ).
- Phenylpiperazine vs. Plain Piperazine : Phenylpiperazine derivatives (e.g., 6a) show enhanced 5-HT2A antagonism due to aromatic stacking interactions, absent in the target compound .
Salt Formulation : The oxalate salt in the target compound contrasts with neutral ester derivatives (e.g., 11d), which may suffer from hydrolysis in vivo .
Physicochemical Properties
Biological Activity
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H26N4O5
- Molecular Weight : 366.41 g/mol
- CAS Number : 81532-71-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound displays activity against certain bacterial strains, potentially through inhibition of bacterial cell wall synthesis.
- Cytotoxic Effects : Investigations have shown that it can induce apoptosis in cancer cell lines, possibly by activating caspase pathways and disrupting mitochondrial function.
Biological Activity Data Table
| Activity Type | Target/Effect | Methodology | Findings |
|---|---|---|---|
| Antimicrobial | Bacterial strains (e.g., E. coli) | Disk diffusion assay | Inhibition zones observed |
| Cytotoxicity | Cancer cell lines (e.g., HeLa) | MTT assay | IC50 values < 20 µM |
| Anti-inflammatory | Inhibition of NF-kB signaling | ELISA | Reduced cytokine levels |
Case Studies
-
Antimicrobial Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibiotic agent . -
Cytotoxicity Assessment :
In a study by Zhang et al. (2024), the cytotoxic effects of the compound were assessed on multiple cancer cell lines. The results demonstrated that it effectively induced apoptosis in HeLa cells, with a notable increase in caspase-3 activity . -
Anti-inflammatory Effects :
A recent investigation by Lee et al. (2025) explored the anti-inflammatory properties of the compound in a murine model of arthritis. The findings revealed a significant reduction in inflammatory markers, indicating its potential therapeutic application in autoimmune diseases .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects : Research suggests that this compound may enhance the efficacy of existing antibiotics when used in combination therapies.
- Mechanistic Insights : Molecular docking studies have provided insights into its binding affinity for specific targets involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
